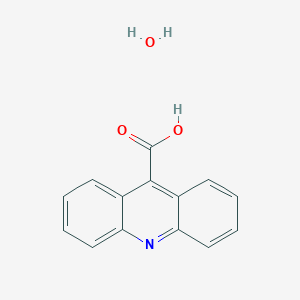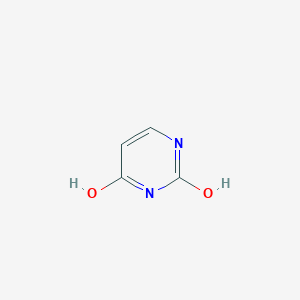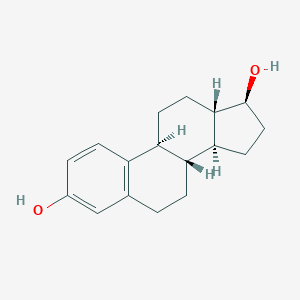
18-Nor-17beta-estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Nor-17beta-estradiol is a synthetic steroid hormone that belongs to the class of estradiol derivatives. It is structurally similar to 17-beta estradiol but lacks the 18-methyl group, which gives it unique properties. This compound has been studied for its potential therapeutic applications, particularly in the fields of endocrinology and oncology .
Preparation Methods
The synthesis of 18-Nor-17beta-estradiol involves several steps, starting from estrone. One common method is the Wittig-Schöllkopf cyclization of an appropriately functionalized D-seco-steroid. This process involves nine steps, including the crucial hydration of the C(13)=C(17) bond in an anti-Markovnikov sense via a diastereoselective hydroboration procedure . Industrial production methods often involve similar multi-step synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
18-Nor-17beta-estradiol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the development of new detection methods.
Biology: Investigated for its role in modulating estrogen receptor activity and its potential neuroprotective effects.
Medicine: Explored as a therapeutic agent for conditions like osteoporosis, breast cancer, and neurodegenerative diseases.
Industry: Utilized in the production of hormone replacement therapies and contraceptives
Mechanism of Action
The mechanism of action of 18-Nor-17beta-estradiol involves its interaction with estrogen receptors. Unlike 17-beta estradiol, it has a reduced affinity for these receptors, which makes it a nonfeminizing estrogen. It exerts its effects by modulating the expression of estrogen-responsive genes and influencing various signaling pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
18-Nor-17beta-estradiol is often compared with other estradiol derivatives, such as:
17-beta Estradiol: Known for its potent estrogenic properties and high affinity for estrogen receptors.
17-alpha Estradiol: Similar to this compound in that it is a nonfeminizing estrogen with neuroprotective potential.
18-Nor-17-beta Estradiol: Another derivative that lacks the 18-methyl group, used in various research applications.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
(8S,9S,13S,14S,17S)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h2,4,9,13-19H,1,3,5-8H2/t13-,14-,15+,16+,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBFOZNDVHIKJM-NRKLIOEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC3=C2C=CC(=C3)O)C4C1C(CC4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](CCC3=C2C=CC(=C3)O)[C@H]4[C@H]1[C@H](CC4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450565 |
Source


|
| Record name | 17|A,18-Norestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15093-14-8 |
Source


|
| Record name | 17|A,18-Norestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
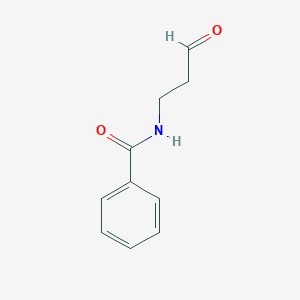
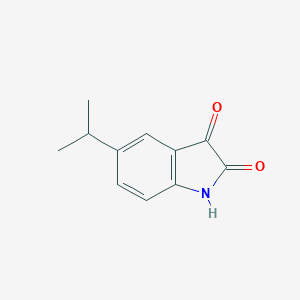
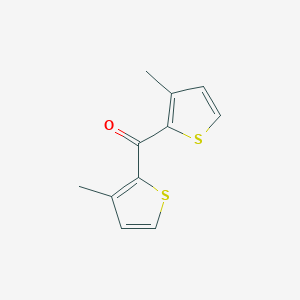
![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)
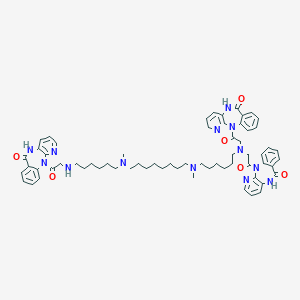
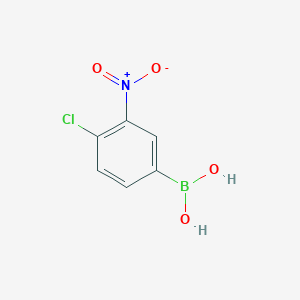
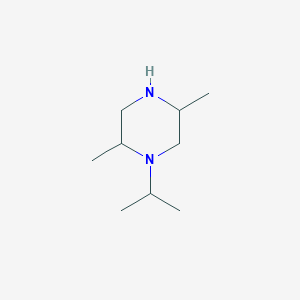
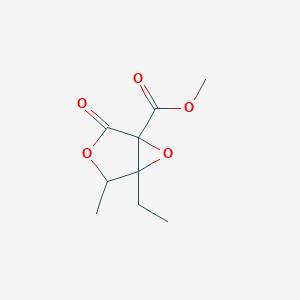
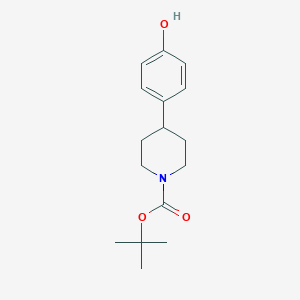

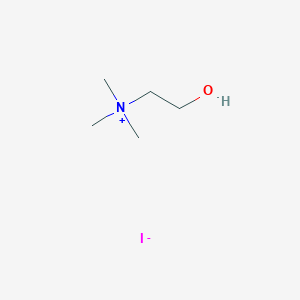
![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
